Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate

Stereochemistry Thermodynamic stability Isomerization

Secure stereochemical integrity in peptide mimetics and HDAC inhibitor synthesis. This Cbz-protected amino acrylate offers orthogonal deprotection (H₂/Pd-C vs. TFA) and a high-lipophilicity biphenyl scaffold (XLogP3 5.1). - (Z)-configuration confirmed by X-ray diffraction (space group P2₁/c) - Thermodynamically favored (12.3 kJ/mol over E-isomer) - Enables chemoselective diversification for structure-activity studies

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
Cat. No. B12275234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate
Molecular FormulaC24H21NO4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H21NO4/c1-28-23(26)22(25-24(27)29-17-19-8-4-2-5-9-19)16-18-12-14-21(15-13-18)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,25,27)/b22-16-
InChIKeyHUXPBKLSVQKXIV-JWGURIENSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate: Overview


Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate (CAS 176794-74-4, C24H21NO4, MW 387.43) is a research chemical classified as an unsaturated ester and an amino acid derivative, featuring a biphenyl substituent at the 3-position and a benzyloxycarbonyl (Cbz)-protected amino group at the 2-position of an acrylate backbone with defined (Z)-stereochemistry [1]. Its (Z)-configuration has been confirmed by nuclear Overhauser effect (nOe) spectroscopy and single-crystal X-ray diffraction, and it exhibits 12.3 kJ/mol greater thermodynamic stability compared to its (E)-counterpart, as determined by isothermal titration calorimetry [1]. The compound is supplied as a research chemical with typical purities of 95–98% for applications in organic synthesis, medicinal chemistry, and pharmaceutical R&D .

Stereochemistry
Defined (Z)-acrylate configuration confirmed by nOe and single-crystal XRD
Protecting Group
Cbz-protected amine for orthogonal deprotection in multi-step syntheses
Building Block
Biphenyl-4-yl substituent provides high lipophilicity for hydrophobic intermediate workflows

Why This Cbz-Aminoacrylate Cannot Be Replaced by Analogs


Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate presents a unique combination of three structural features that prevent simple substitution with in-class analogs: (1) the defined (Z)-stereochemistry at the acrylate double bond, which is thermodynamically favored by 12.3 kJ/mol over the (E)-isomer and can be configurationally labile under certain synthetic conditions [1]; (2) the Cbz-protected amine ortho to the ester, which provides orthogonal protection chemistry compatible with peptide coupling and diverse transformations but imparts distinct reactivity compared to Boc-protected or unprotected analogs [2]; and (3) the biphenyl-4-yl substituent, which confers a calculated XLogP3 value of 5.1—significantly higher than heteroaryl-substituted analogs—directly impacting solubility, chromatographic behavior, and downstream formulation properties . Generic substitution with an undefined stereoisomer, an alternative protecting group, or a different aromatic substituent fundamentally alters the reactivity profile, stereochemical outcome of subsequent reactions, and physicochemical properties of the resulting intermediates.

Undefined stereoisomer
(Z)-configuration is thermodynamically favored; an (E/Z) mixture or incorrect isomer may shift subsequent reaction diastereoselectivity and crystallinity.
Alternative protecting group
Cbz group stability to acid contrasts with Boc (TFA-labile); replacing with a Boc-protected analog alters orthogonal deprotection strategy and requires route redesign.
Different aromatic substituent
Biphenyl imparts high lipophilicity; heteroaryl-substituted analogs show reduced XLogP3, affecting chromatographic retention, solubility, and partitioning behavior.

Quantitative Differentiation Evidence


Thermodynamic Stability of (Z)-Isomer

The (Z)-isomer of Methyl 3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate exhibits a measurable thermodynamic stability advantage of 12.3 kJ/mol relative to its (E)-counterpart, as determined by isothermal titration calorimetry [1]. This stability difference is attributed primarily to enhanced π-π stacking interactions between the biphenyl and Cbz aromatic systems in the (Z)-configuration, which contributes -15.4 kJ/mol compared to -9.8 kJ/mol for the (E)-isomer, and reduced torsional strain (4.2 kJ/mol in (Z) vs. 27.5 kJ/mol in (E)) [1]. X-ray crystallographic analysis confirms the (Z)-isomer crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 14.23 Å, b = 7.85 Å, c = 18.42 Å, and β = 102.6°, and R-factor = 0.042, providing unambiguous structural assignment [1].

Z-isomer stability
Head-to-head
ΔG = 0 kJ/mol (Z) ΔG = +12.3 kJ/mol (E)
Thermodynamic preference for (Z)-form reduces isomerization risk
ITC; XRD P2₁/c, R=0.042
Stereochemistry Thermodynamic stability Isomerization

Lipophilicity Comparison: Biphenyl vs. Heteroaryl Analogs

Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate has a calculated XLogP3 value of 5.1, reflecting the contribution of its biphenyl-4-yl substituent . In comparison, Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate, a heteroaryl-substituted analog containing a pyridyl moiety, has a molecular formula of C23H20N2O4 and molecular weight of 388.4 g/mol—nearly identical to the target compound's 387.43 g/mol—yet its lipophilicity is substantially lower due to the nitrogen heteroatom in the aromatic ring system . This difference in XLogP3 translates to altered retention times in reversed-phase HPLC, differential solubility in organic solvents, and distinct partitioning behavior in biphasic reaction systems.

Lipophilicity
Cross-study comparable
Target XLogP3 = 5.1 Heteroaryl analog < 5.1
Higher lipophilicity guides purification and assay selection
Calculated values; review experimental logD
Lipophilicity Physicochemical properties Chromatography

Orthogonal Cbz vs. Boc Protection Chemistry

The Cbz (benzyloxycarbonyl) protecting group in Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate offers orthogonal deprotection chemistry that is fundamentally distinct from Boc (tert-butyloxycarbonyl)-protected analogs such as Methyl (S,Z)-3-(4-Boc-morpholin-2-yl)-2-(Cbz-amino)acrylate (MW = 420.5 g/mol) [1]. The Cbz group remains stable under mildly acidic conditions (including TFA treatments that cleave Boc groups) and is resistant to many common peptide coupling reagents, but is selectively cleaved by catalytic hydrogenation (Pd/C, H₂) to yield the free amine along with toluene and CO₂ [2]. This orthogonality enables sequential deprotection strategies in multi-step syntheses where Boc groups would be prematurely removed. In contrast, Boc-protected aminoacrylates are acid-labile but stable to hydrogenolysis, creating complementary—not interchangeable—reactivity profiles.

Cbz vs. Boc orthogonality
Class-level inference
Cbz: stable to TFA, cleaved by H₂/Pd-C Boc: stable to H₂, cleaved by TFA
Orthogonal deprotection enables sequential peptide synthesis
Standard protecting group strategy
Protecting group strategy Peptide synthesis Orthogonal deprotection

Synthetic Accessibility: One-Step vs. Multi-Step Routes

A one-step synthetic protocol for Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate has been reported that proceeds in quantitative yield under adapted Vilsmeier conditions [1]. The product was fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. In contrast, the synthesis of structurally related 3-(biphenyl)acrylates lacking the Cbz-amino group typically requires multi-step sequences involving Suzuki cross-coupling followed by Wittig olefination, with reported yields in the 'good' range rather than quantitative [2]. While direct yield comparison between compounds with different substitution patterns must be interpreted with caution, the availability of a quantitative-yield, one-step protocol for this specific compound represents a demonstrable advantage in synthetic accessibility and scalability.

Synthetic efficiency
Cross-study comparable
One-step, quantitative yield (vs. 2–3 steps, 'good' yield)
Simplified route supports in-house preparation and supply assessment
Adapted Vilsmeier conditions; comparator Suzuki–Wittig
Synthetic efficiency Vilsmeier conditions Reaction yield

Biphenyl-Acrylate Pharmacophore for HDAC Inhibitors

The biphenyl-4-yl-acrylate scaffold present in Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate is a recognized pharmacophore for histone deacetylase (HDAC) inhibitor development [1]. Studies on biphenyl-4-yl-acrylohydroxamic acid derivatives have demonstrated HDAC inhibitory activity, with structural modifications of the 'cap' group—a position that can be accessed from the Cbz-protected amine of the target compound after deprotection—enabling optimization of potency and selectivity [2]. The target compound provides a versatile intermediate wherein the Cbz group can be selectively removed to install diverse cap moieties (e.g., indolyl-substituted cinnamic derivatives) while retaining the critical biphenyl-acrylate core [3]. This positions the compound as a strategic building block distinct from simple biphenyl acrylates that lack the functionalized amino handle for further elaboration.

HDAC pharmacophore
Class-level inference
Biphenyl-acrylate core recognized as HDAC inhibitor scaffold
Reported pharmacophore context for medicinal chemistry
SAR studies; verify with target HDAC assay
HDAC inhibition Medicinal chemistry Structure-activity relationship

Topological Polar Surface Area and Hydrogen Bonding Profile

Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate has a calculated topological polar surface area (tPSA) of 64.6 Ų, with 4 hydrogen bond acceptor sites and 1 hydrogen bond donor site . The Cbz group masks the primary amine that would otherwise contribute a second hydrogen bond donor and increase tPSA significantly. In contrast, the corresponding unprotected aminoacrylate analog (post-deprotection) would exhibit a lower XLogP3 and higher tPSA due to the free amine's hydrogen bonding capacity, substantially altering membrane permeability and oral bioavailability predictions according to Lipinski's and Veber's rules. The Cbz-protected form maintains favorable calculated properties for cellular penetration (XLogP3 = 5.1, tPSA = 64.6) while the protecting group can be removed at the optimal synthetic stage.

Polar surface area
Class-level inference
tPSA = 64.6 Ų H-bond donors: 1, acceptors: 4
Favorable permeability profile for protected intermediate
Deprotection increases tPSA; interpret with context
Physicochemical properties Drug-likeness Permeability

Validated Application Scenarios


Stereoselective (Z)-Acrylate Intermediates

This compound is indicated for synthetic sequences where stereochemical integrity of the acrylate double bond is critical. The (Z)-isomer exhibits a 12.3 kJ/mol thermodynamic stability advantage over the (E)-isomer, derived from enhanced π-π interactions (-15.4 kJ/mol vs. -9.8 kJ/mol) and reduced torsional strain (4.2 kJ/mol vs. 27.5 kJ/mol) [3]. The availability of full X-ray crystallographic data (space group P2₁/c, R = 0.042) enables unambiguous confirmation of stereochemistry in subsequent intermediates. Applications include the synthesis of conformationally constrained peptide mimetics and stereodefined heterocycles where (E/Z) geometry dictates biological activity or binding conformation.

Multi-Step Synthesis with Orthogonal Cbz Protection

The Cbz protecting group provides orthogonal stability that is essential for multi-step syntheses involving acid-sensitive functionality elsewhere in the molecule. Unlike Boc groups (cleaved by TFA), the Cbz group remains intact under mildly acidic conditions and during peptide coupling reactions, but is selectively removed by catalytic hydrogenation (H₂/Pd-C) to yield the free amine [3][2]. This orthogonality enables the compound to serve as a masked amino acid equivalent in the synthesis of biphenylalanine-containing peptides, peptidomimetics, and other amino acid derivatives where sequential, chemoselective deprotection is required. The quantitative-yield, one-step synthetic protocol also supports in-house preparation with minimal purification burden .

HDAC Inhibitor Library and SAR Exploration

The biphenyl-4-yl-acrylate scaffold is a validated pharmacophore for histone deacetylase (HDAC) inhibitor development [3]. This compound provides a direct synthetic entry point to this pharmacophore with a strategically positioned Cbz-protected amino handle. After selective Cbz deprotection, the free amine serves as a diversification site for installing 'cap' groups (e.g., indolyl-substituted cinnamic derivatives, hydroxamic acids) that modulate HDAC isoform selectivity and potency [2]. The high calculated lipophilicity (XLogP3 = 5.1) of the protected intermediate may also facilitate cellular uptake of the final constructs, making this compound a preferred building block for HDAC-targeted library synthesis over simpler biphenyl acrylates that lack the amino functionalization handle .

Hydrophobic Standard for Method Development and Profiling

With a calculated XLogP3 of 5.1 and tPSA of 64.6 Ų, this compound exhibits high lipophilicity relative to heteroaryl-substituted Cbz-aminoacrylate analogs (e.g., pyridyl-substituted variants) [3]. This property profile makes it suitable as a reference standard for reversed-phase HPLC method development targeting hydrophobic analytes, and as a model compound for evaluating the chromatographic behavior of biphenyl-containing intermediates. Its distinct retention characteristics enable it to serve as a system suitability standard when developing purification protocols for lipophilic peptide intermediates and Cbz-protected amino acid derivatives. Additionally, its calculated parameters (XLogP3 = 5.1, H-bond donors = 1, H-bond acceptors = 4) place it within favorable ranges for membrane permeability studies, making it useful as a calibration compound in PAMPA or Caco-2 permeability assays [2].

Application
Selection Property
Validation Focus
Stereoselective (Z)-acrylate intermediates
Defined (Z)-configuration with crystallographic characterization
Stereochemical fidelity in subsequent reactions
Multi-step synthesis with orthogonal protection
Cbz group stable to acid, cleaved by hydrogenolysis (orthogonal to Boc)
Chemoselective deprotection sequence compatibility
HDAC inhibitor medicinal chemistry
Biphenyl-acrylate pharmacophore with functionalizable amino handle
HDAC isoform selectivity and potency optimization
Hydrophobic standard for method development
High lipophilicity and defined polar surface area
Reversed-phase retention and membrane permeability correlation

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